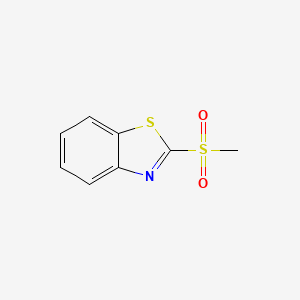

Benzothiazole, 2-(methylsulfonyl)-

Descripción

Overview of Benzothiazole (B30560) Core Structure and Derivatives in Chemical Sciences

The benzothiazole scaffold, a bicyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in heterocyclic chemistry. benthamscience.comtandfonline.comresearchgate.net This structural motif is integral to numerous natural and synthetic compounds, demonstrating a wide array of chemical and physical properties. benthamscience.comresearchgate.net Benzothiazoles are classified as weak bases and their derivatives have been extensively explored across various scientific disciplines. benthamscience.comrsc.org The versatility of the benzothiazole ring, particularly the reactivity at its C-2 position, allows for a broad range of chemical modifications, leading to a vast library of derivatives with tailored functionalities. benthamscience.comresearchgate.net

The benzothiazole nucleus is a privileged structure in medicinal chemistry, forming the core of many pharmacologically active agents. benthamscience.comtandfonline.comnih.gov Its derivatives have been shown to exhibit a remarkable spectrum of biological activities, including antimicrobial, antiviral, antitumor, anti-inflammatory, and anticonvulsant properties. researchgate.netnih.govtandfonline.com The significance of this scaffold lies in its ability to interact with various biological targets, which has spurred extensive research into the synthesis of novel benzothiazole-containing compounds for drug discovery. tandfonline.comresearchgate.net Compounds incorporating the benzothiazole moiety are investigated for applications in treating neurodegenerative diseases, cancers, and various infectious diseases. tandfonline.comresearchgate.net

Beyond pharmaceuticals, benzothiazole derivatives have established a significant presence in the fields of agrochemicals and materials science. rsc.orgnih.gov In agriculture, certain benzothiazole-based compounds are utilized for their herbicidal, fungicidal, and insecticidal properties. nih.govresearchgate.netnih.gov For instance, some derivatives act as acetyl-coenzyme A carboxylase inhibitors, which are effective herbicides. nih.gov In materials science, the unique photophysical properties of the benzothiazole scaffold have led to its incorporation into fluorescent probes, organic light-emitting diodes (OLEDs), and other electronic materials. researchgate.netnih.gov

Specific Focus on the Methylsulfonyl Group at the 2-Position of Benzothiazole

The introduction of a methylsulfonyl (-SO₂CH₃) group at the 2-position of the benzothiazole ring gives rise to Benzothiazole, 2-(methylsulfonyl)-, a compound with distinct chemical characteristics. This substitution significantly influences the electronic properties of the benzothiazole system.

The methylsulfonyl group is a strong electron-withdrawing group, which profoundly impacts the reactivity of the benzothiazole ring. This group serves as an excellent leaving group, making the C-2 position of the benzothiazole highly susceptible to nucleophilic aromatic substitution. researchgate.net Research has demonstrated that Benzothiazole, 2-(methylsulfonyl)- (MSBT) exhibits high reactivity and selectivity towards thiols, such as the cysteine residues in proteins. researchgate.netnih.gov This selective reactivity makes MSBT a valuable tool in chemical biology for modifying and studying proteins. researchgate.netnih.gov The electron-withdrawing nature of the methylsulfonyl group enhances the electrophilicity of the C-2 carbon, facilitating reactions that might not occur with other substituents. researchgate.net

Historical Context of Research on Benzothiazole, 2-(methylsulfonyl)-

While the broader family of benzothiazoles has been studied for over a century, dedicated research into Benzothiazole, 2-(methylsulfonyl)- is more recent, driven by the quest for highly selective chemical probes and synthetic intermediates.

The synthesis of benzothiazoles has evolved significantly over time, moving from classical condensation reactions to more sophisticated and greener methodologies. nih.govmdpi.com Early methods often involved the reaction of 2-aminobenzenethiol with various carbonyl compounds. nih.govmdpi.com More contemporary approaches for synthesizing substituted benzothiazoles utilize a variety of catalysts and reaction conditions to improve yields and substrate scope. youtube.comorganic-chemistry.org

The synthesis of Benzothiazole, 2-(methylsulfonyl)- itself typically involves a multi-step process. A common starting point is the corresponding 2-mercaptobenzothiazole (B37678) or 2-chlorobenzothiazole. The sulfur at the 2-position is first alkylated to introduce a methylthio- group, which is then oxidized to the methylsulfonyl group. For instance, one method involves reacting 2-mercaptobenzothiazole with a methylating agent, followed by oxidation using an oxidizing agent like hydrogen peroxide. Another approach starts with the oxidation of 2-(methylthio)benzothiazole (B1198390). The development of these synthetic routes has been crucial for making Benzothiazole, 2-(methylsulfonyl)- and its derivatives more accessible for research in various fields. mdpi.comnih.gov

Data Tables

Table 1: Properties of Benzothiazole, 2-(methylsulfonyl)- This table is interactive. Click on the headers to sort.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-methylsulfonyl-1,3-benzothiazole | nih.gov |

| Molecular Formula | C₈H₇NO₂S₂ | nih.gov |

| Molar Mass | 213.3 g/mol | nih.gov |

| CAS Number | 7144-49-2 | nih.gov |

Table 2: Selected Research Applications of Benzothiazole Derivatives This table is interactive. Click on the headers to sort.

| Application Area | Specific Use | Reference |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | rsc.orgfrontiersin.org |

| Medicinal Chemistry | Antimicrobial agents | researchgate.net |

| Medicinal Chemistry | Anti-inflammatory agents | frontiersin.org |

| Agrochemicals | Herbicides | nih.gov |

| Agrochemicals | Fungicides | researchgate.net |

| Materials Science | Fluorescent probes | researchgate.net |

| Chemical Biology | Selective thiol blocking reagent | researchgate.netnih.gov |

Development of Biological Activity Studies

The investigation into the biological activities of benzothiazole derivatives, including those structurally related to 2-(methylsulfonyl)benzothiazole, has revealed a diverse range of therapeutic potentials. Researchers have focused on modifying the benzothiazole scaffold to enhance its efficacy against various diseases, leading to the discovery of compounds with significant anticancer, anti-inflammatory, and antimicrobial properties.

A significant area of study has been the anticancer potential of benzothiazole derivatives. Modifications to the core structure have been shown to greatly influence their biological activity against tumor cells. For instance, studies on methylsulfonyl benzothiazole derivatives have highlighted their strong anticancer effects wisdomlib.org.

In a notable study, a series of novel benzothiazole derivatives were designed and synthesized to explore their dual anti-inflammatory and anticancer activities. Among these, compound B7 (6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine) emerged as a promising candidate. It demonstrated significant inhibition of cell proliferation in human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) cell lines. Mechanistic studies revealed that B7 inhibits both the AKT and ERK signaling pathways, which are crucial for tumor cell survival and proliferation nih.gov.

Another research effort focused on phenylacetamide derivatives containing a benzothiazole nucleus. These compounds were tested for their antiproliferative activity in paraganglioma and pancreatic cancer cell lines. The studies showed that these novel compounds induced a marked reduction in cell viability at low micromolar concentrations mdpi.com. Specifically, derivative 4l showed a greater antiproliferative effect and higher selectivity against cancer cells. Furthermore, combinations of derivative 4l with the chemotherapy drug gemcitabine (B846) resulted in enhanced and synergistic effects on pancreatic cancer cell viability mdpi.com.

Table 1: Anticancer Activity of Selected Benzothiazole Derivatives

| Compound | Cancer Cell Line(s) | Observed Effect | Reference |

| Methylsulfonyl benzothiazole derivatives | Tumor cells | Strong anticancer effects | wisdomlib.org |

| B7 (6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine) | A431, A549, H1299 | Significant inhibition of proliferation; Inhibition of AKT and ERK pathways | nih.gov |

| Phenylacetamide derivatives with benzothiazole nucleus | Paraganglioma, Pancreatic cancer | Marked reduction in cell viability | mdpi.com |

| Derivative 4l | Pancreatic cancer | Greater antiproliferative effect and selectivity; Synergistic effect with gemcitabine | mdpi.com |

Beyond cancer research, the benzothiazole scaffold has been a foundation for developing agents with anti-inflammatory and antimicrobial properties. Research has shown that certain derivatives possess significant radical scavenging and anti-inflammatory capabilities, with some outperforming established drugs like indomethacin (B1671933) wisdomlib.org. The study that identified compound B7 as a potent anticancer agent also highlighted its dual functionality, noting its ability to lower the levels of inflammatory cytokines IL-6 and TNF-α nih.gov.

The antimicrobial potential of benzothiazole derivatives has been well-documented. Various synthesized derivatives have been evaluated for their activity against bacterial strains such as Escherichia coli and Staphylococcus aureus, with several compounds showing significant antibacterial effects wisdomlib.orgpcbiochemres.com. For example, research on 2-aminobenzothiazole (B30445) derivatives demonstrated moderate antimicrobial activity against Escherichia coli and Staphylococcus epidermidis wisdomlib.org. Another study found that compound 6e was the most active in a series against both bacteria and fungi, with a particularly significant effect against Staphylococcus aureus researchgate.net.

Table 2: Anti-inflammatory and Antimicrobial Activity of Selected Benzothiazole Derivatives

| Compound/Derivative Type | Activity | Target/Organism | Observed Effect | Reference |

| Derivatives with a 1,3,4-oxadiazole (B1194373) moiety | Anti-inflammatory, Antioxidant | - | Effective in radical scavenging and anti-inflammatory assays | wisdomlib.org |

| B7 (6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine) | Anti-inflammatory | Inflammatory cytokines IL-6 and TNF-α | Reduction in cytokine levels | nih.gov |

| 2-Aminobenzothiazole derivatives | Antimicrobial | Escherichia coli, Staphylococcus epidermidis | Moderate antimicrobial activity | wisdomlib.org |

| Compound 6e | Antimicrobial | Staphylococcus aureus | Significant effect against the bacterium | researchgate.net |

These studies underscore the versatility of the benzothiazole framework in medicinal chemistry and highlight the ongoing development of its derivatives for various therapeutic applications.

Structure

3D Structure

Propiedades

IUPAC Name |

2-methylsulfonyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S2/c1-13(10,11)8-9-6-4-2-3-5-7(6)12-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOXPLQWARQVEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10287587 | |

| Record name | 2-(Methanesulfonyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10287587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7144-49-2 | |

| Record name | 7144-49-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methanesulfonyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10287587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Methylsulfonyl)benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Benzothiazole, 2 Methylsulfonyl

Advanced Synthetic Routes for Benzothiazole (B30560), 2-(methylsulfonyl)-airo.co.inbohrium.com

The synthesis of 2-substituted benzothiazoles, including the methylsulfonyl variant, is a significant area of research in medicinal and materials chemistry. bohrium.comd-nb.infonih.gov While direct, single-step syntheses of Benzothiazole, 2-(methylsulfonyl)- are not commonly detailed, its formation can be achieved through multi-step sequences or by adapting general methodologies for 2-substituted benzothiazoles. A primary strategy involves the initial synthesis of the benzothiazole core, followed by the introduction or modification of the substituent at the 2-position. A plausible and common route for forming sulfones is the oxidation of the corresponding sulfide (B99878). Therefore, many synthetic discussions focus on creating a 2-(methylthio)benzothiazole (B1198390) precursor, which is then oxidized to the target compound, Benzothiazole, 2-(methylsulfonyl)-.

Reaction of Benzothiazole with Methanesulfonic Acidamazonaws.com

Methanesulfonic acid (MSA) is a strong, non-oxidizing acid that serves as an effective catalyst in various organic transformations, including the synthesis of benzothiazole derivatives. amazonaws.com It is considered a greener alternative to other acids due to its biodegradability. amazonaws.com

One prominent method involves the condensation of 2-aminothiophenol (B119425) with carboxylic acids. nih.gov Research has demonstrated the use of a novel heterogeneous mixture of methanesulfonic acid and silica (B1680970) gel as a highly efficient medium for this reaction to produce 2-substituted benzothiazoles. nih.gov While this method uses a carboxylic acid (like acetic acid to yield 2-methylbenzothiazole) rather than directly installing a methylsulfonyl group, it highlights the utility of MSA in forming the core benzothiazole structure. nih.govgoogle.com

For the direct introduction of a methylsulfonyl group onto an aromatic system, a Friedel-Crafts type reaction can be employed. A patented process describes the reaction of a benzene (B151609) compound with methanesulfonic anhydride, catalyzed by trifluoromethanesulfonic acid, to yield a methylsulfonyl benzene compound. google.com This strategy could theoretically be adapted for the direct sulfonylation of a pre-formed benzothiazole ring, although the specific application to benzothiazole is not detailed.

Table 1: Role of Methanesulfonic Acid in Benzazole Synthesis

| Reactants | Catalyst/Medium | Product | Key Advantages | Reference |

|---|---|---|---|---|

| 2-Aminothiophenol, Carboxylic Acids | Methanesulfonic acid / Silica gel | 2-Substituted Benzothiazoles | Heterogeneous, reusable catalyst, high yield | nih.gov |

| o-Phenylenediamine, Aldehydes | 5 mol% Methanesulfonic acid | Benzimidazoles | Efficient, non-corrosive, room temperature | amazonaws.com |

| Benzene derivative, Methanesulfonic anhydride | Trifluoromethanesulfonic acid | Methylsulfonyl benzene derivative | Direct C-S bond formation for sulfone | google.com |

Three-Component Reactions in Benzothiazole, 2-(methylsulfonyl)- Synthesisairo.co.in

Three-component reactions (TCRs) are highly efficient in building molecular complexity in a single step. Several TCRs have been developed for the synthesis of the benzothiazole scaffold. organic-chemistry.org

One such method involves the reaction of o-iodoanilines or electron-rich aromatic amines with potassium sulfide (K₂S) and dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org In this reaction, DMSO notably acts as the carbon source, solvent, and oxidant. organic-chemistry.org Another approach uses copper ferrite (B1171679) nanoparticles (CuFe₂O₄ NPs) to catalyze the coupling of benzothiazoles, aryl iodides, and elemental sulfur (S₈) in a deep eutectic solvent. tandfonline.com This reaction creates 2-thioaryl-benzothiazoles. tandfonline.com

A further strategy involves the reaction of nitroarenes, alcohols, and sulfur powder to yield 2-substituted benzothiazoles. organic-chemistry.org To specifically synthesize Benzothiazole, 2-(methylsulfonyl)-, one would need to adapt these methodologies to incorporate a methylsulfonyl source or a precursor group that can be readily converted to it.

Visible Light-Mediated Synthesis Approacheschemrxiv.org

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis. chemrxiv.orgresearchgate.net These methods often proceed at room temperature under metal-free conditions, offering a green alternative to traditional synthesis. organic-chemistry.orgchemrxiv.org

The most common visible-light-mediated synthesis of benzothiazoles involves the condensation and cyclization of 2-aminothiophenols with aldehydes. researchgate.netresearchgate.net In some systems, an in-situ generated disulfide acts as a photosensitizer for molecular oxygen, which in turn generates the necessary oxidants for the reaction. organic-chemistry.org Graphitic carbon nitride (g-C₃N₄) has been employed as a recyclable, metal-free photocatalyst, achieving high yields (89–97%) in short reaction times (5–15 minutes) under visible light. researchgate.net While these methods typically install substituents derived from the aldehyde component, they provide a foundation for developing new pathways. A proposed radical reaction pathway is often involved. researchgate.net

A recent strategy demonstrated the reaction of 2-aminothiophenol with methylarenes using eosin (B541160) Y as a photocatalyst in an ethanol/water mixture, with air as the oxidant, to form 2-aryl benzothiazoles. chemrxiv.org This highlights the versatility of photochemistry in forming the C2-substituent bond.

Table 2: Comparison of Visible Light-Mediated Benzothiazole Synthesis

| Starting Materials | Photocatalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Aminothiophenols, Aldehydes | Graphitic carbon nitride (g-C₃N₄), Blue LED | 2-Arylbenzothiazoles | 89–97% | researchgate.net |

| 2-Aminothiophenols, Aldehydes | Catalyst-free, Blue LED, Air | 2-Substituted Benzothiazoles | Good yields | researchgate.net |

| 2-Aminothiophenol, Methylarenes | Eosin Y, Visible Light, Air | 2-Arylbenzothiazoles | High yields | chemrxiv.org |

Green Chemistry Approaches in Benzothiazole Synthesisbohrium.comnanomaterchem.com

Green chemistry principles, which aim to reduce waste, use safer solvents, and improve energy efficiency, are increasingly being applied to the synthesis of benzothiazole derivatives. airo.co.innih.gov Key strategies include the use of nanoparticle catalysts and alternative energy sources like ultrasonic irradiation. bohrium.com

Nanocatalysts offer high surface area and reactivity, often leading to improved reaction rates and yields. Many are magnetically separable, allowing for easy recovery and reuse, which aligns with green chemistry principles. tandfonline.combiolmolchem.com

Several types of nanocatalysts have been successfully used for benzothiazole synthesis:

Ionic Liquid on Magnetic Nanoparticles : A catalyst comprising an ionic liquid with a heteropoly acid anion, immobilized on Fe₃O₄@SiO₂ magnetic nanoparticles, has been used for the condensation of aromatic aldehydes, 2-iodoaniline, and elemental sulfur. nanomaterchem.com

Copper-Based Nanocatalysts : A Fe₃O₄@Pyl-Cu nanocatalyst has proven effective for the condensation of aromatic aldehydes with 2-aminothiophenol in ethanol. biolmolchem.combiolmolchem.com Similarly, copper ferrite (CuFe₂O₄) nanoparticles have been used in a three-component reaction to form 2-thioaryl-benzothiazoles. tandfonline.com

Zirconium-Based Nanocatalysts : A natural-based catalyst, Gum Arabic/Zr(IV), has been developed for the solvent-free condensation of aromatic aldehydes and 2-aminothiophenol at 90 °C. orgchemres.org

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can accelerate reactions, improve yields, and reduce reaction times. kjscollege.comtandfonline.com This technique is considered a green method as it can often be performed under mild or solvent-free conditions. kjscollege.comanalis.com.my

The synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and various aldehydes has been achieved efficiently using a sulfated tungstate (B81510) catalyst under ultrasonic irradiation at room temperature, often without any solvent. kjscollege.com One study reported obtaining yields of 65-83% within 20 minutes under solvent- and catalyst-free conditions using an ultrasonic probe. analis.com.my Compared to conventional heating, which required 6 hours for a lower yield, the ultrasonic method is significantly more efficient. analis.com.my Ultrasound has also been employed in multi-component reactions to produce complex benzothiazolo[3,2-a]pyrimidine derivatives in excellent yields (94–97%) in just 10-15 minutes. tandfonline.comtandfonline.com

Table 3: Comparison of Conventional vs. Ultrasonic Synthesis

| Reaction | Method | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminobenzothiazole (B30445) + Aldehyde + Active Methylene Compound | Conventional Heating | Reflux | 2 h | 72% | tandfonline.comtandfonline.com |

| 2-Aminobenzothiazole + Aldehyde + Active Methylene Compound | Ultrasonic Irradiation | Room Temp, Catalyst | 10-15 min | 94-97% | tandfonline.comtandfonline.com |

| 2-Aminothiophenol + Benzaldehyde | Conventional Heating | Reflux, Methanol | 6 h | 60% | analis.com.my |

| 2-Aminothiophenol + Benzaldehyde | Ultrasonic Probe | Room Temp, Solvent-free | 20 min | 83% | analis.com.my |

Low Transition Temperature Mixture (LTTM) as Green Reaction Medium

In the pursuit of environmentally benign chemical processes, Low Transition Temperature Mixtures (LTTMs) have emerged as a promising alternative to conventional volatile organic solvents. The synthesis of 2-substituted benzothiazoles, which are precursors to Benzothiazole, 2-(methylsulfonyl)-, can be effectively carried out in a green reaction medium. For instance, the condensation reaction of 2-aminothiophenol with various aldehydes proceeds efficiently in glycerol (B35011) at ambient temperature without the need for a catalyst. researchgate.net This method underscores the potential of green solvents to facilitate reactions that are both efficient and environmentally friendly. While direct synthesis of Benzothiazole, 2-(methylsulfonyl)- in LTTMs is not explicitly detailed, the synthesis of its precursors in such media highlights a significant step towards greener production pathways for this class of compounds.

Derivatization Strategies and Functionalization Reactions

Nucleophilic Aromatic Substitution Reactions of the Benzothiazole, 2-(methylsulfonyl)- Core

The 2-(methylsulfonyl) group on the benzothiazole core is a powerful electron-withdrawing group, rendering the C-2 position highly susceptible to nucleophilic aromatic substitution (SNAr). This makes the methylsulfonyl group an excellent leaving group, allowing for the introduction of a wide variety of functional groups at this position. The reaction generally proceeds under mild conditions and is a cornerstone for creating diverse benzothiazole derivatives.

The mechanism for this type of reaction typically involves two steps: the initial attack of the nucleophile on the electron-deficient aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. libretexts.orgmasterorganicchemistry.com The presence of strong electron-withdrawing groups, such as the methylsulfonyl group, stabilizes the intermediate carbanion, thus facilitating the reaction. libretexts.orgmasterorganicchemistry.com

A broad range of nucleophiles, including amines, thiols, and alcohols, can effectively displace the methylsulfonyl group, leading to the formation of 2-amino, 2-thio, and 2-alkoxy benzothiazole derivatives, respectively. This versatility is crucial for the synthesis of compounds with potential biological activity.

Table 1: Nucleophilic Aromatic Substitution of Benzothiazole, 2-(methylsulfonyl)-

| Nucleophile | Resulting Functional Group at C-2 | Product Class |

| Amine (R-NH₂) | Amino (R-NH-) | 2-Aminobenzothiazoles |

| Thiol (R-SH) | Thioether (R-S-) | 2-(Thio)benzothiazoles |

| Alcohol (R-OH) | Alkoxy (R-O-) | 2-Alkoxybenzothiazoles |

Modifications at the Benzothiazole Ring System

The benzothiazole ring itself can be chemically modified. Electrophilic substitution reactions, such as nitration, can be performed on the benzene portion of the molecule. Due to the electron-withdrawing nature of the fused thiazole (B1198619) ring, these substitutions typically occur at the 4- and 6-positions. For instance, 6-substituted 2-aminobenzothiazoles can be acylated to form benzylideneacetohydrazides, which have shown anticonvulsant effects, particularly those with electron-withdrawing groups like -NO₂ in the benzothiazole ring. nih.gov

The resulting nitro derivatives can subsequently be reduced to the corresponding amino compounds. This amino group then provides a reactive handle for further functionalization, significantly expanding the range of accessible derivatives. nih.gov

While specific examples of sulfonation and dealkylation on the "Benzothiazole, 2-(methylsulfonyl)-" core are not extensively documented in the provided search results, general principles of benzothiazole chemistry can be applied. Sulfonation, an electrophilic aromatic substitution, would likely be directed to the benzene ring, similar to nitration.

Dealkylation, particularly of methoxy-substituted benzothiazoles, is a common transformation to yield hydroxylated derivatives. These phenolic compounds can then be used in further reactions, such as etherification, to introduce new functionalities. For example, 2-methylbenzo[d]thiazol-6-ol can be reacted with benzyl (B1604629) bromide derivatives in the presence of a base like potassium carbonate to yield various ether-linked compounds. d-nb.info

Formation of Hybrid Molecules and Conjugates

The reactivity of the 2-position of benzothiazole makes it an ideal platform for creating hybrid molecules and conjugates. By linking the benzothiazole scaffold to other pharmacologically active moieties, it is possible to develop new therapeutic agents with potentially enhanced or synergistic activities. nih.gov

This strategy, known as molecular hybridization, combines two or more bioactive groups to produce a new compound with improved properties. nih.gov For example, 2-aminobenzothiazole has been linked to various other heterocyclic systems like thiazolidine-2,4-diones, 1,3,4-thiadiazoles, and cyanothiouracils to create novel hybrids with anticancer properties. nih.gov The synthesis of these conjugates often involves the reaction of a nucleophilic group on one molecule with an electrophilic center on the other, a role that "Benzothiazole, 2-(methylsulfonyl)-" is well-suited to play.

Benzothiazole-1,2,3-Triazole Hybrid Synthesis

The synthesis of hybrid molecules combining the benzothiazole and 1,2,3-triazole scaffolds has emerged as a promising strategy in the development of novel compounds with potential therapeutic applications. rsc.orgnih.gov This approach often involves the "click" reaction, a type of 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne, which is known for its high efficiency and regioselectivity. nih.gov

One synthetic route involves the propargylation of a suitable starting material, such as p-hydroxybenzaldehyde, followed by a cycloaddition reaction with an azidobenzothiazole derivative. rsc.org This yields a 1,2,3-triazole-benzothiazole conjugate. rsc.org The resulting hybrid molecules can be further modified to introduce additional pharmacophores, aiming to enhance their biological activity and overcome drug resistance. rsc.orgnih.gov The rationale behind creating these hybrid structures is to combine the beneficial properties of both the benzothiazole and 1,2,3-triazole moieties, which are individually recognized for their diverse pharmacological activities. rsc.orgnih.govnih.gov

Hydrazone/Thiosemicarbazone Linkages

Another important synthetic modification involving the benzothiazole scaffold is the introduction of hydrazone or thiosemicarbazone linkages. rsc.orgnih.gov These functional groups are known to be valuable in drug design due to their ability to form stable complexes with biological targets. nih.gov

The synthesis of benzothiazole-1,2,3-triazole hybrids incorporating hydrazone or thiosemicarbazone linkers has been successfully achieved. rsc.org These linkages are typically formed through the condensation reaction of a benzothiazole-triazole aldehyde intermediate with a suitable hydrazide or thiosemicarbazide. rsc.org The resulting compounds possess a unique structural framework that can interact with biological macromolecules through various mechanisms, including hydrogen bonding and hydrophobic interactions. nih.gov The inexpensive and straightforward synthesis of hydrazones and thiosemicarbazones makes them attractive scaffolds for the development of new therapeutic agents. nih.gov

Pluripotent Molecule Development based on Benzo[d]thiazol-2-ylsulfonyl

The benzo[d]thiazol-2-ylsulfonyl group is a key component in the development of "pluripotent molecules" in organic synthesis. These molecules are designed to be versatile building blocks that can be readily transformed into a wide array of structurally diverse compounds. theses.cz The focus of this approach is to facilitate diversity-oriented synthesis, which is crucial for the discovery of new drug candidates. theses.cz

The utility of α-benzothiazolylsulfonyl derivatives lies in their capacity to participate in a variety of chemical transformations, leading to the rapid generation of diverse molecular motifs. theses.cz

Diverse C-C Bond Formation

Derivatives of benzo[d]thiazol-2-ylsulfonyl have proven to be valuable reagents for the formation of carbon-carbon (C-C) bonds. theses.cz These reactions are fundamental in organic synthesis for constructing the carbon skeletons of complex molecules. The presence of the sulfonyl group activates adjacent positions, facilitating reactions such as olefination, alkynylation, and the formation of ketones and esters. theses.cz For instance, β-keto-sulfones containing the benzothiazole moiety are important intermediates in various C-C bond-forming reactions. researchgate.net

Cycloaddition Reactions and Michael Additions

The benzo[d]thiazol-2-ylsulfonyl group also plays a significant role in cycloaddition reactions and Michael additions. theses.cz Cycloaddition reactions, such as the [2+2] cycloaddition, are powerful methods for constructing cyclic compounds. researchgate.netnih.gov Benzothiazole-substituted imines can undergo [2+2] cycloaddition with chloroacetyl chloride to yield β-lactam rings. researchgate.net

Furthermore, olefins activated by a benzo[d]thiazol-2-ylsulfonyl group are highly electrophilic and can serve as excellent Michael acceptors. nih.gov This allows for the stereoselective formation of polyfunctionalized acyclic and heterocyclic structures. nih.gov The resulting products often retain the benzothiazolylsulfonyl group, which can be further modified in subsequent synthetic steps. nih.gov

Molecular Rearrangements and Organocatalysis

The development of pluripotent molecules based on the benzo[d]thiazol-2-ylsulfonyl scaffold extends to their application in molecular rearrangements and organocatalysis. theses.cz Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has become a major area of research in asymmetric synthesis. beilstein-journals.org The unique electronic properties of the benzo[d]thiazol-2-ylsulfonyl group can be harnessed to influence the stereochemical outcome of organocatalytic reactions. theses.cz This allows for the development of novel synthetic methods for the enantioselective synthesis of complex molecules. theses.cz

Biological and Pharmacological Research on Benzothiazole, 2 Methylsulfonyl and Its Derivatives

Anticancer and Antitumor Activities

The core structure of benzothiazole (B30560) has been a privileged scaffold in the development of new anticancer drugs. nih.gov Modifications to this structure, including the introduction of a methylsulfonyl moiety, have led to the discovery of potent and selective antitumor agents. nih.govacs.org These compounds have been shown to interfere with various biological pathways crucial for cancer cell proliferation and survival.

The cytotoxic potential of 2-(methylsulfonyl)benzothiazole and its derivatives has been evaluated against a panel of human cancer cell lines, revealing a broad spectrum of activity.

Research has demonstrated the significant cytotoxic effects of methylsulfonyl benzothiazole (MSBT) derivatives against the HeLa human cervical cancer cell line. A series of novel 4- and 5-substituted MSBT compounds were synthesized and screened for their anticancer activity. Among these, the nitrophenyl sulfonamide-based methylsulfonyl benzothiazole (MSBT-07) and the tert-butyl sulfonamide-based methylsulfonyl benzothiazole (MSBT-12) were particularly potent, with calculated GI50 values of 0.1 or <0.1 μM. bilkent.edu.tr Another study highlighted a substituted chlorophenyl oxothiazolidine-based benzothiazole derivative, which exhibited an IC50 value of 9.76 µM against HeLa cells. nih.gov In a separate investigation, a sulphonamide scaffold-based benzothiazole derivative showed an IC50 of 44.15 µM for the same cell line. nih.gov

Cytotoxicity of Benzothiazole Derivatives against HeLa Cells

| Compound/Derivative | Cell Line | IC50/GI50 (µM) | Reference |

|---|---|---|---|

| Nitrophenyl sulphonamide based methylsulfonyl benzothiazole (MSBT-07) | HeLa | 0.1 | bilkent.edu.tr |

| ter-butyl sulphonamide based methylsulfonyl benzothiazole (MSBT-12) | HeLa | <0.1 | bilkent.edu.tr |

| Substituted chlorophenyl oxothiazolidine based benzothiazole | HeLa | 9.76 | nih.gov |

| Sulphonamide scaffold based BTA | HeLa | 44.15 | nih.gov |

The cytotoxic activity of benzothiazole derivatives has been investigated in several lung cancer cell lines. A study on benzothiazole-2-thiol derivatives that were evaluated for their antiproliferative activities against various human cancer cell lines, including A549, found that some derivatives exhibited potent anticancer activities. nih.gov In one study, three different benzothiazole derivatives, N-(6-nitrobenzo[d]thiazol-2-yl)acetamide, N-(benzo[d]thiazol-2-yl)acetamide, and 6-nitrobenzo[d]thiazol-2-ol, were tested against the human carcinoma cell line LungA549. The N-(6-nitrobenzo[d]thiazol-2-yl)acetamide and 6-nitrobenzo[d]thiazol-2-ol compounds showed IC50 values of 68 µg/mL and 121 µg/mL, respectively. jnu.ac.bdresearchgate.net Another study reported that a dichlorophenyl-containing chlorobenzothiazole derivative exhibited a GI50 of 7.18 × 10⁻⁸ M against the non-small cell lung cancer cell line HOP-92. nih.gov Research on the lung cancer cell lines A549 and H1299 has confirmed the effectiveness of combinatorial apoptotic strategies. nih.gov

Cytotoxicity of Benzothiazole Derivatives against Lung Cancer Cells

| Compound/Derivative | Cell Line | IC50/GI50 | Reference |

|---|---|---|---|

| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | A549 | 68 µg/mL | jnu.ac.bdresearchgate.net |

| 6-nitrobenzo[d]thiazol-2-ol | A549 | 121 µg/mL | jnu.ac.bdresearchgate.net |

| Dichlorophenyl containing chlorobenzothiazole | HOP-92 | 7.18 × 10⁻⁸ M | nih.gov |

Benzothiazole derivatives have shown significant promise against various breast cancer cell lines. Fluorinated 2-aryl benzothiazole derivatives with hydroxyl substituents exhibited potent activity against the MCF-7 cell line, with GI50 values of 0.57 and 0.4 µM. nih.gov Notably, these were more active than derivatives containing a methylsulfonyl group. nih.gov Another study reported a series of new benzothiazole derivatives with four compounds (4, 5c, 5d, and 6b) being more potent than cisplatin (B142131) against MCF-7 cells, with IC50 values of 8.64, 7.39, 7.56, and 5.15 µM, respectively. nih.govnih.gov

For the triple-negative breast cancer cell line MDA-MB-468, fluorinated 2-aryl benzothiazole derivatives have also been evaluated for their anti-tumor activities. nih.gov Additionally, a series of benzothiazole-2-thiol derivatives showed good anti-tumor potential in vitro, with IC50 values ranging from 1.1 µM to 8.8 µM against a panel of cancer cell lines including MDA-MB-468. nih.gov

Newly synthesized 1,2,3-triazole-benzothiazole hybrids have demonstrated cytotoxicity against the T47-D breast cancer cell line, with IC50 values of 13, 17, and 19 μM for three of the synthesized molecules. researchgate.netrsc.org

Cytotoxicity of Benzothiazole Derivatives against Breast Cancer Cells

| Compound/Derivative | Cell Line | IC50/GI50 (µM) | Reference |

|---|---|---|---|

| 3-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 | 0.57 | nih.gov |

| 4-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 | 0.4 | nih.gov |

| Benzothiazole derivative 4 | MCF-7 | 8.64 | nih.govnih.gov |

| Benzothiazole derivative 5c | MCF-7 | 7.39 | nih.govnih.gov |

| Benzothiazole derivative 5d | MCF-7 | 7.56 | nih.govnih.gov |

| Benzothiazole derivative 6b | MCF-7 | 5.15 | nih.govnih.gov |

| 1,2,3-triazole-benzothiazole hybrid 8a | T47-D | 13 | researchgate.netrsc.org |

| 1,2,3-triazole-benzothiazole hybrid 8b | T47-D | 17 | researchgate.netrsc.org |

| 1,2,3-triazole-benzothiazole hybrid 8c | T47-D | 19 | researchgate.netrsc.org |

| Substituted methoxybenzamide benzothiazole | MDA-MB-468 | 1.1 - 8.8 | nih.gov |

| Substituted chloromethylbenzamide (B8583163) benzothiazole | MDA-MB-468 | 1.1 - 8.8 | nih.gov |

The antiproliferative activity of benzothiazole derivatives has been explored in pancreatic cancer, a particularly challenging malignancy. A library of phenylacetamide derivatives incorporating the benzothiazole nucleus was synthesized and evaluated against three distinct pancreatic cancer cell lines: AsPC-1, Capan-2, and BxPC-3. The findings revealed that these novel compounds induced a significant reduction in cell viability at low micromolar concentrations. nih.govnih.gov Further studies on 2-mercaptobenzothiazole (B37678) derivatives, including amide derivatives, also demonstrated antiproliferative effects against these same pancreatic cell lines. nih.gov Specifically, the combination of one such derivative (4l) with the standard chemotherapy drug gemcitabine (B846) resulted in synergistic effects on pancreatic cancer cell viability. nih.gov

Antiproliferative Activity of Benzothiazole Derivatives against Pancreatic Cancer Cells

| Compound/Derivative Series | Cell Lines | Observed Effect | Reference |

|---|---|---|---|

| Phenylacetamide derivatives of benzothiazole | AsPC-1, Capan-2, BxPC-3 | Marked viability reduction at low micromolar concentrations | nih.govnih.gov |

| 2-Mercaptobenzothiazole derivatives (amide derivatives) | AsPC-1, Capan-2, BxPC-3 | Antiproliferative activities | nih.gov |

| Benzothiazole-2-thiol derivatives | BxPC-3 | Good anti-tumor potential (IC50 range 1.1 µM to 8.8 µM) | nih.gov |

Benzothiazole derivatives have also been investigated for their efficacy against colorectal cancer cell lines. A novel N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide derivative was found to reduce the viability of colorectal cancer cells with an IC50 of about 7.5 μM after 48 hours of treatment. acs.org In another study, a series of thirteen thiazolyl hydrazone derivatives of 1-indanone (B140024) were evaluated, with four compounds showing promising anti-cancer activity against several colon cancer cell lines, including HT-29 and KM12, with IC50 values ranging from 0.41 ± 0.19 to 6.85 ± 1.44 µM. sci-hub.cat Benzothiazole-piperazine derivatives have also shown high cytotoxicity against the HCT-116 cell line. bilkent.edu.tr

Cytotoxicity of Benzothiazole Derivatives against Colorectal Cancer Cells

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide | Colorectal Cancer Cells | ~7.5 | acs.org |

| Thiazolyl hydrazone derivatives of 1-indanone (4 compounds) | HT-29, KM12 | 0.41 - 6.85 | sci-hub.cat |

| Benzothiazole-piperazine derivatives | HCT-116 | Highly cytotoxic | bilkent.edu.tr |

Cytotoxic Effects on Various Cancer Cell Lines

Other Cancer Cell Lines (A431, HepG2, MV4-11, DB, DU-145, WIL-2NS, MRC-5, MT-4, SK-MES-1, SK-28)

Derivatives of 2-(methylsulfonyl)benzothiazole have demonstrated notable anticancer activity across a range of cancer cell lines. For instance, nitrophenyl sulphonamide and ter-butyl sulphonamide-based methylsulfonyl benzothiazoles have shown efficacy against the HeLa (cervical cancer) cell line, with IG50 values of 0.22 µM and 0.6 µM, respectively. nih.govtandfonline.com Another study highlighted a substituted bromopyridine acetamide (B32628) benzothiazole derivative that exhibited potent antitumor activity against the HepG2 (liver cancer) cell line with an IC50 value of 48 nM. nih.gov The mechanism of cell death in HepG2 cells was identified as concentration-dependent apoptosis. nih.gov

Furthermore, novel benzimidazole (B57391) and benzothiazole derivatives have been synthesized and investigated for their effects on HepG2 liver cancer cells. nih.gov Following initial screening, a dose-response curve was established, and the most active derivatives were selected for further apoptotic analysis. nih.gov This research demonstrated that specific benzimidazole derivatives induced cytotoxicity and apoptosis in HepG2 cells. nih.gov

Anticancer Activity of Benzothiazole Derivatives in Various Cancer Cell Lines

| Cell Line | Cancer Type | Compound Type | Activity (IC50/IG50) | Reference |

|---|---|---|---|---|

| HeLa | Cervical Cancer | Nitrophenyl sulphonamide based methylsulfonyl benzothiazole | IG50: 0.22 µM | nih.govtandfonline.com |

| HeLa | Cervical Cancer | ter-butyl sulphonamide based methylsulfonyl benzothiazole | IG50: 0.6 µM | nih.govtandfonline.com |

| HepG2 | Liver Cancer | Substituted bromopyridine acetamide benzothiazole derivative | IC50: 48 nM | nih.gov |

| HepG2 | Liver Cancer | Benzimidazole and benzothiazole derivatives | Dose-dependent apoptosis | nih.gov |

Mechanisms of Anticancer Action

The anticancer effects of 2-(methylsulfonyl)benzothiazole and its derivatives are attributed to several distinct mechanisms, including the inhibition of nucleic acid synthesis, enzymatic pathways crucial for tumor growth, modulation of cellular signaling, and induction of programmed cell death.

Inhibition of RNA and DNA Synthesis

A fundamental mechanism by which some benzothiazole derivatives exert their anticancer effects is through the inhibition of DNA and RNA synthesis. nih.govmedchemexpress.com This process is critical for cell proliferation, and its disruption can halt the growth of rapidly dividing cancer cells. DNA synthesis inhibitors can act as antimetabolites, interfering with the production of nucleic acids. medchemexpress.com For example, some inhibitors bind to DNA, preventing its replication and transcription, which ultimately leads to cell death. medchemexpress.com The inhibition of DNA-dependent RNA polymerase is another strategy employed by certain compounds to block the transcription of DNA into mRNA.

Inhibition of Tumor-Associated Carbonic Anhydrase (CA)

Tumor-associated carbonic anhydrases (CAs), particularly CA IX and CA XII, play a crucial role in the survival and proliferation of cancer cells, especially in hypoxic (low oxygen) tumor microenvironments. tandfonline.comnih.govresearchgate.net These enzymes help maintain the pH balance that favors tumor growth and metastasis. tandfonline.com Benzothiazole derivatives, particularly those with a sulfonamide group, have been identified as potent inhibitors of these tumor-associated CAs. tandfonline.comnih.govresearchgate.net For instance, a series of aromatic and heterocyclic sulfonamides have demonstrated nanomolar inhibition constants (KIs) against CA IX. nih.gov The inhibition of these enzymes by benzothiazole derivatives presents a promising strategy for developing anticancer agents that are effective against hypoxic tumors. tandfonline.comresearchgate.net

Modulation of Cellular Pathways and Protein Interactions

Benzothiazole derivatives can modulate various cellular signaling pathways that are often dysregulated in cancer. researchgate.netbenthamscience.comnih.govwhiterose.ac.uk One key pathway is the PI3K/AKT signaling pathway, which is aberrantly activated in many human cancers and is crucial for tumor emergence, growth, and development. nih.gov A novel benzothiazole derivative, PB11, has been shown to suppress this pathway, leading to cytotoxicity and apoptosis in cancer cells. nih.gov

Another important target is the Ras/MEK/ERK pathway, which is involved in cell proliferation and invasion. nih.govresearchgate.net Certain benzothiazole-pyrrole conjugates have been found to down-regulate the expression of Ras and its downstream effectors like MEK1 and ERK1/2. nih.govresearchgate.net These compounds have the potential to control both cell proliferation and the invasion process in highly malignant cancers. nih.govresearchgate.net

Furthermore, studies have explored the interactions between benzothiazole derivatives and proteins like lysozyme, revealing various binding interactions such as pi-alkyl, pi-sulfur, and hydrogen bonds that contribute to complex formation. mdpi.com Understanding these protein-drug interactions is vital for designing more effective therapeutic agents. mdpi.com

Induction of Apoptosis and Cell Cycle Modulation

A significant mechanism of action for many benzothiazole-based anticancer agents is the induction of apoptosis, or programmed cell death, and the modulation of the cell cycle. nih.govnih.govmdpi.com For example, the novel benzothiazole derivative PB11 has been observed to induce classic apoptotic symptoms such as DNA fragmentation and nuclear condensation in U87 glioblastoma and HeLa cervix cancer cells. nih.gov This was accompanied by an increase in the activity of caspase-3 and caspase-9, key executioners of apoptosis. nih.gov

Similarly, certain benzimidazole and benzothiazole derivatives have been shown to induce apoptosis in HepG2 liver cancer cells by arresting the cell cycle in the G1 phase, which was confirmed by an increased expression of the p21 protein. nih.gov Other studies have demonstrated that benzothiazole derivatives can induce G2/M phase cell cycle arrest. nih.govresearchgate.net This arrest prevents cancer cells from dividing and proliferating. nih.govresearchgate.net

Inhibition of Tyrosine Kinase (EGFR) Activity

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that is overexpressed in various cancers and plays a critical role in tumor growth and progression. nih.govnih.govdocumentsdelivered.commdpi.com Benzothiazole derivatives have been designed and identified as potent inhibitors of EGFR tyrosine kinase (EGFR-TK). nih.govnih.govdocumentsdelivered.comresearchgate.net These compounds act by competing with ATP for binding at the catalytic domain of EGFR-TK. nih.gov

For example, certain benzothiazole and pyrimido[2,1-b]benzothiazole derivatives have shown significant inhibitory activity against EGFR-TK. nih.govnih.govdocumentsdelivered.com In some cases, these compounds were found to be more potent antitumor agents than the established EGFR inhibitor erlotinib (B232) against specific cancer cell lines. nih.govnih.gov The inhibition of EGFR-TK by these derivatives leads to the suppression of downstream signaling pathways, such as the PI3K/Akt/mTOR axis, ultimately causing autophagy and apoptosis in cancer cells. benthamscience.commdpi.comnih.gov

Thiol-Blocking Activity and Protein Modification

2-(Methylsulfonyl)benzothiazole (MSBT) has been identified as a highly effective and selective reagent for blocking protein thiols. nih.govwsu.edunih.gov This reactivity is crucial in the study of protein post-translational modifications (PTMs) at cysteine residues, which play a significant role in cellular redox homeostasis and signaling. nih.gov

The mechanism of action involves a nucleophilic aromatic substitution (SNAr) reaction where the thiol group of a cysteine residue attacks the C-2 position of the benzothiazole ring, displacing the methylsulfonyl group. nih.govwsu.edu This reaction is highly specific for thiols, with no significant reactivity observed with other nucleophilic amino acids like lysine (B10760008) or histidine under biological conditions. wsu.edu

The efficiency of the thiol-blocking reaction by MSBT is pH-dependent, with increased reactivity at higher pH values. nih.gov This is attributed to the higher concentration of the more nucleophilic thiolate anion (RS⁻) at alkaline pH. nih.govresearchgate.net For instance, a water-soluble derivative, MSBT-A, showed significantly higher reaction yields at pH 7.0 and 7.4 compared to pH 6.2, and the reaction was even faster at pH 9.0. nih.gov

Table 1: pH Dependence of MSBT-A Reaction with a Cysteine Derivative nih.gov

| pH | Time (min) | Yield (%) |

| 6.2 | 20 | 34 |

| 7.0 | 20 | 87 |

| 7.4 | 20 | 95 |

| 9.0 | 5 | 95 |

This table illustrates the effect of pH on the reaction efficiency of a water-soluble MSBT derivative with a cysteine model compound.

The resulting thiol-blocking adducts (RS-Bt) are stable under common experimental conditions, including in the presence of reducing agents like tris-(2-carboxyethyl)phosphine (TCEP) and dithiothreitol (B142953) (DTT). nih.gov This stability is a significant advantage in proteomics research for the selective analysis of cysteine modifications. nih.gov

The utility of MSBT in protein modification has been demonstrated using enzymes like glyceraldehyde 3-phosphate dehydrogenase (GAPDH), where it showed excellent thiol-blocking activity, comparable to the commonly used reagent methyl methanethiosulfonate (B1239399) (MMTS). nih.govresearchgate.net The high reactivity and selectivity of MSBT make it a valuable tool for chemical biology and proteomics to study the "thiol proteome" and its role in various cellular processes. nih.gov

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Fatty acid amide hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides, including the endogenous cannabinoid anandamide (B1667382). nih.govnih.gov Inhibition of FAAH leads to increased levels of these signaling lipids, which can produce analgesic, anti-inflammatory, and anxiolytic effects. nih.govnih.govnih.gov

Derivatives of 2-(methylsulfonyl)benzothiazole have been investigated as potent inhibitors of FAAH. nih.govacs.org High-throughput screening identified a benzothiazole analog as a potent FAAH inhibitor. acs.org Structure-activity relationship (SAR) studies revealed that the sulfonyl group, a piperidine (B6355638) ring, and the benzothiazole moiety are crucial for their inhibitory activity. acs.org

One notable benzothiazole-based FAAH inhibitor, compound 1 , demonstrated high potency with an IC₅₀ value of approximately 2 nM against recombinant human FAAH. nih.gov Interestingly, while most potent FAAH inhibitors act through a covalent mechanism, this benzothiazole derivative was found to be a reversible, slowly dissociating inhibitor. nih.gov Mass spectrometric analysis showed no evidence of covalent adduct formation, and dialysis of the enzyme-inhibitor complex led to the recovery of enzyme activity over time. nih.gov

Molecular docking studies suggest that the sulfonamide group of these inhibitors can form hydrogen bonds with catalytic residues in the FAAH active site, mimicking the transition state of the substrate. nih.gov The potent inhibition and long residence time of these compounds are attributed to a high kinetic energy barrier that slows down their dissociation from the enzyme. nih.gov

Inhibition of Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory and vasodilatory properties. nih.govnih.govnih.gov By inhibiting sEH, the levels of beneficial EETs can be increased, making sEH a therapeutic target for conditions like hypertension, inflammation, and pain. nih.govnih.govmedchemexpress.com

Benzothiazole derivatives have been explored as inhibitors of sEH. nih.gov The development of sEH inhibitors has been a significant area of research, with various compounds synthesized to target this enzyme. nih.gov

Dual Inhibition of FAAH and sEH

Given the synergistic effects observed when FAAH and sEH are inhibited simultaneously, there has been considerable interest in developing dual inhibitors that can target both enzymes. nih.govnih.gov This approach is believed to offer enhanced therapeutic benefits, particularly for the management of inflammatory and neuropathic pain. nih.govnih.govescholarship.org

Researchers have designed and synthesized dual FAAH/sEH inhibitors by integrating a piperidine-sulfonamide-phenyl pharmacophore, which is common to inhibitors of both enzymes. nih.gov A key strategy involved identifying a common pharmacophore that could effectively interact with the active sites of both FAAH and sEH. nih.gov

One successful series of dual inhibitors incorporates a benzothiazole moiety. nih.govnih.gov For example, a potent dual inhibitor with a benzothiazole structure was identified, exhibiting high potency for both human sEH (IC₅₀ = 9.6 nM) and human FAAH (IC₅₀ = 7 nM). nih.gov Further optimization of this series led to the discovery of compounds with even greater potency. nih.gov

Docking studies have provided insights into how these dual inhibitors bind to the catalytic sites of both enzymes, explaining their high affinity. nih.gov The development of these dual-action compounds represents a promising strategy for creating novel analgesics with a potentially improved side-effect profile compared to single-target agents. nih.gov

Antimicrobial Activities

Benzothiazole and its derivatives are recognized for their broad-spectrum antimicrobial properties. nih.govresearchgate.netnih.govresearchgate.net The benzothiazole scaffold is a versatile structure in medicinal chemistry, and its derivatives have been shown to be effective against a variety of pathogenic microorganisms. nih.govnih.govmdpi.com

Antibacterial Properties

Numerous studies have highlighted the antibacterial potential of benzothiazole derivatives against both Gram-positive and Gram-negative bacteria. nih.govnih.govnih.govjcsp.org.pkrsc.orgresearchgate.netnih.govmdpi.com The antibacterial activity of these compounds is often attributed to their ability to interfere with essential cellular processes in bacteria. researchgate.net

For instance, certain benzothiazole derivatives have shown significant activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), Escherichia coli, and Pseudomonas aeruginosa. nih.govnih.govmdpi.com The substitution pattern on the benzothiazole ring plays a crucial role in determining the antibacterial potency and spectrum. nih.gov

Table 2: Antibacterial Activity of Selected Benzothiazole Derivatives

| Compound | Target Organism | MIC (μg/mL) | Reference |

| Compound 11a | S. aureus | 100-250 | nih.gov |

| Compound 41c | E. coli | 3.1 | nih.gov |

| Compound 41c | P. aeruginosa | 6.2 | nih.gov |

| Compound 16c | S. aureus | 0.025 mM | nih.govnih.gov |

This table provides a summary of the Minimum Inhibitory Concentration (MIC) values for some benzothiazole derivatives against various bacteria, as reported in the literature.

Inhibition of Dihydropteroate Synthetase (DHPS)

Dihydropteroate synthetase (DHPS) is a crucial enzyme in the bacterial folate synthesis pathway. nih.govwikipedia.orgnih.gov This pathway is essential for the production of nucleic acids, and its inhibition leads to a bacteriostatic effect. wikipedia.org Sulfonamide drugs, which are structural analogs of the natural DHPS substrate p-aminobenzoic acid (PABA), act as competitive inhibitors of this enzyme. nih.govwikipedia.orgnih.gov

New benzothiazole derivatives have been synthesized and evaluated for their ability to inhibit the DHPS enzyme. nih.govnih.gov This approach is driven by the need to develop new antimicrobial agents to combat the growing problem of drug resistance to existing sulfonamides. nih.gov

In one study, a series of new benzothiazole derivatives were synthesized and tested for their DHPS inhibitory activity. nih.govnih.gov Several of these compounds demonstrated potent inhibition of the enzyme. Notably, compound 16b from this series was found to be the most active, with an IC₅₀ value of 7.85 μg/mL, which is comparable to that of the standard drug sulfadiazine (B1682646) (IC₅₀ = 7.13 μg/mL). nih.govnih.gov

Molecular docking studies have been employed to understand the interaction of these potent benzothiazole derivatives with the active site of the DHPS enzyme. nih.govnih.gov These studies have shown that the compounds can bind within the PABA pocket of the enzyme, indicating a similar mechanism of action to that of sulfonamides. nih.govnih.gov

Antifungal Properties

Benzothiazole derivatives have also been extensively studied for their antifungal activities against a variety of pathogenic fungi. medipol.edu.tr The versatility of the benzothiazole scaffold allows for the synthesis of a diverse range of compounds with potential applications in agriculture and medicine. medipol.edu.trnih.gov

Aspergillus niger is a common mold that can cause a range of diseases in humans, from respiratory issues to opportunistic infections. researchgate.net Other Aspergillus species, such as Aspergillus fumigatus, are also significant pathogens. nih.govmdpi.com

Several studies have reported the synthesis of benzothiazole derivatives with notable activity against A. niger. In one study, methoxy-substituted benzothiazole derivatives were synthesized and screened for their antifungal activity. researchgate.net Two compounds, K-05 and K-06, demonstrated potent antifungal activity against A. niger. researchgate.net Another study focusing on C-6 methyl-substituted benzothiazole derivatives also identified compounds with significant inhibitory activity against this fungus. researchgate.net Furthermore, research on compounds produced by the rare Actinobacteria strain Acrocarpospora punica revealed that some of its diterpenoid metabolites exhibited antifungal activity against A. niger. nih.gov

Botrytis cinerea, the causative agent of gray mold, is a major plant pathogen that affects a wide range of crops, leading to significant economic losses. mdpi.comnih.gov The development of resistance to existing fungicides is a major concern, driving the search for new antifungal agents. nih.gov

Research has explored the potential of various compounds, including benzothiazole derivatives and other chemical classes, against B. cinerea. For instance, a study on 2-allylphenol (B1664045) derivatives showed that modifications to the chemical structure could significantly impact their antifungal activity. mdpi.com Another study investigated the efficacy of clovane and isocaryolane derivatives, which are structurally reminiscent of a virulence factor produced by B. cinerea, and found a correlation between their side chains and antifungal activity. ufmg.br The development of multi-fungicide resistance in B. cinerea has been a focus of research, with studies investigating the fitness and competitive ability of resistant isolates. nih.gov

Data Tables

Table 1: Antibacterial Activity of Benzothiazole Derivatives and Other Compounds

| Compound/Substance | Target Bacterium | Activity/Finding | Reference |

| N-substituted-5-(hydrogen/chloro)benzothiazole-2-thiones | Staphylococcus aureus | Active against the bacterium. | medipol.edu.tr |

| Benzothiazole derivative with amide moiety (A07) | Staphylococcus aureus | MIC value of 15.6 µg/ml. | rsc.org |

| Sulfur nanoparticles | Staphylococcus aureus | MIC of 10mM. | nih.gov |

| Benzothiazole derivative (SN12) | Pseudomonas aeruginosa | Potent inhibitor of the Gac/Rsm two-component system, inhibits biofilm formation. | nih.gov |

| 2-Aminobenzothiazole-based inhibitors | Pseudomonas aeruginosa | Reduce motility and toxin production. | nih.gov |

Table 2: Antifungal Activity of Benzothiazole Derivatives and Other Compounds

| Compound/Substance | Target Fungus | Activity/Finding | Reference |

| Methoxy-substituted benzothiazole derivatives (K-05, K-06) | Aspergillus niger | Potent antifungal activity. | researchgate.net |

| C-6 methyl-substituted benzothiazole derivatives | Aspergillus niger | Significant inhibitory activity. | researchgate.net |

| Diterpenoid metabolites from Acrocarpospora punica | Aspergillus niger | Antifungal activity. | nih.gov |

| 2-Allylphenol derivatives | Botrytis cinerea | Antifungal activity influenced by chemical structure modifications. | mdpi.com |

| Clovane and isocaryolane derivatives | Botrytis cinerea | Antifungal activity correlated with the nature of their side chains. | ufmg.br |

Activity Against Fusarium oxysporum

Fusarium oxysporum is a widespread soil-borne fungus responsible for vascular wilt, a devastating disease affecting a multitude of economically important crops. nih.govmdpi.com The development of effective fungicides is crucial for agricultural disease management. nih.gov Research into heterocyclic compounds has revealed the potential of scaffolds related to 2-(methylsulfonyl)benzothiazole.

While direct studies on 2-(methylsulfonyl)benzothiazole are limited, research on analogous structures provides insight. For instance, novel sulfone derivatives incorporating a 1,3,4-oxadiazole (B1194373) ring have been synthesized and tested against F. oxysporum. semanticscholar.org In this series, compounds featuring a 2-(methylsulfonyl)-1,3,4-oxadiazole core demonstrated potent, broad-spectrum antifungal activities. semanticscholar.org Specifically, compounds 5b , 5e , and 5f showed nearly complete inhibition of F. oxysporum growth at a concentration of 50 µg/mL, with efficacy rates of 97.5%, 98.8%, and 94.0%, respectively. semanticscholar.org These findings highlight the potential importance of the methylsulfonyl group in conferring antifungal properties. semanticscholar.org

Furthermore, other benzothiazole derivatives have been evaluated against various phytopathogenic fungi, including Fusarium species. Two series of 2-(aryloxymethyl) benzothiazole derivatives were synthesized and screened for antifungal activity, indicating that the benzothiazole framework is a viable candidate for developing agents against F. oxysporum. nih.gov

Table 1: Inhibition Effect of 1,3,4-Oxadiazole Methyl Sulfone Derivatives Against F. oxysporum at 50 µg/mL

| Compound | Substituent (R) | Inhibition (%) |

|---|---|---|

| 5b | 2-F | 97.5 |

| 5e | 2,6-diF | 98.8 |

| 5f | 2-Cl, 6-F | 94.0 |

| 5g | 4-Cl | 89.6 |

| Hymexazol (Control) | - | 67.1 |

Data sourced from scientific literature. semanticscholar.org

Activity Against Rhizoctonia solani

Rhizoctonia solani is a significant plant pathogen with a wide host range, causing diseases such as sheath blight in rice and root rot in various crops. nih.gov The search for new agrochemicals with high efficacy against this fungus is ongoing. Benzothiazole derivatives have emerged as a promising class of compounds in this area.

In a notable study, two series of benzothiazole-appended bis-triazole derivatives were synthesized and evaluated for their antifungal activity against R. solani. nih.gov The research found that all the synthesized compounds displayed excellent dose-dependent inhibition. nih.gov Several of these hybrid molecules exhibited superior or comparable activity to the commercial fungicide hexaconazole (B1673136). nih.govnih.gov

For example, compound 5f from the series was the most potent, with a half-maximal effective concentration (ED₅₀) of 0.96 μM. nih.govnih.gov Other active compounds included 5b and 7f , with ED₅₀ values of 2.33 μM and 1.48 μM, respectively, which were also more potent than hexaconazole (ED₅₀: 2.44 μM). nih.govnih.gov These results underscore the potential of using the benzothiazole scaffold as a foundation for developing new and effective fungicides against R. solani. nih.gov Further research has also noted the inhibitory effects of other benzothiazole derivatives against R. solani, reinforcing the importance of this chemical class. nih.gov

Table 2: Antifungal Activity of Benzothiazole-Appended Bis-Triazole Derivatives Against R. solani

| Compound | ED₅₀ (μM) |

|---|---|

| 5b | 2.33 |

| 5f | 0.96 |

| 7f | 1.48 |

| Hexaconazole (Control) | 2.44 |

Anti-tubercular Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, necessitating the discovery of novel therapeutic agents. nih.gov Benzothiazole derivatives have been identified as a promising scaffold in the development of new anti-tubercular drugs. nih.govnih.gov These compounds have shown bactericidal effects against M. tuberculosis, a significant advantage over many bacteriostatic agents. nih.gov

Inhibition of Mycobacterium tuberculosis (H37Rv strain)

The H37Rv strain is the standard laboratory strain used for in vitro testing of anti-tubercular agents. Numerous studies have demonstrated the efficacy of benzothiazole derivatives against this strain. For example, a series of 2-mercaptobenzothiazole derivatives were synthesized and evaluated for their minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv. nih.gov

In another study, a benzothiazolyl-thiazolidinone derivative, compound 11726172 , was found to be highly effective against the M. tuberculosis H37Rv wild-type strain. rsc.org This compound also demonstrated potent activity against multidrug-resistant (MDR) clinical isolates, highlighting its potential to combat resistant forms of TB. rsc.org The activity of this compound was notably enhanced in the presence of copper ions. rsc.org Furthermore, it was shown to be active against both replicating and non-replicating "dormant" M. tuberculosis cells, a crucial feature for drugs aiming to shorten treatment duration. rsc.org

Interference with Bacterial Cell Wall Synthesis

The bacterial cell wall is a critical structure for survival, making its biosynthesis pathway a prime target for antibiotics. semanticscholar.orgresearchgate.net The mycobacterial cell wall is particularly complex, and its integrity is essential for the pathogen. nih.gov Several benzothiazole-based compounds exert their anti-tubercular effect by disrupting this vital process. nih.govsemanticscholar.org

A key mechanism of action for many anti-tubercular benzothiazole derivatives is the inhibition of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). nih.gov This essential flavoenzyme is involved in the synthesis of decaprenyl phosphoryl-β-d-arabinose (DPA), the sole precursor for arabinans, which are major components of the mycobacterial cell wall. nih.gov Inhibition of DprE1 effectively blocks cell wall biosynthesis, leading to bacterial death. nih.gov Benzothiazole-bearing compounds have been identified as potential non-covalent inhibitors of DprE1.

Enzyme Activity Critical for Bacterial Survival

Beyond cell wall synthesis, benzothiazole derivatives can target other enzymatic pathways vital for bacterial survival. One such target is the Type II NADH dehydrogenase (NDH-2), the first enzyme in the oxidative phosphorylation pathway of M. tuberculosis. nih.gov Inhibition of NDH-2 disrupts the electron transport chain, leading to a depletion of intracellular ATP levels and interfering with NAD(H) homeostasis. nih.gov Since M. tuberculosis lacks alternative energy metabolism pathways, blocking NDH-2 results in a bactericidal effect. nih.gov

Another critical enzyme, as mentioned previously, is DprE1. It catalyzes a crucial epimerization step in the synthesis of arabinogalactan (B145846) and lipoarabinomannan, indispensable components of the mycobacterial cell wall. nih.gov The inhibition of this enzyme is considered a highly promising strategy for anti-TB drug development, as it targets the "Achilles' heel" of M. tuberculosis. nih.gov

Molecular Docking Studies with DprE1

To understand the interaction between benzothiazole derivatives and their target, molecular docking studies have been extensively used. These computational simulations provide insights into how these inhibitors bind to the active site of the DprE1 enzyme. nih.gov

Studies on benzothiazinones (BTZ), which are structurally related to benzothiazoles, have shown that these compounds can form an irreversible covalent bond with a cysteine residue (Cys387) in the active site of DprE1. However, non-covalent inhibitors are also being explored. For instance, docking studies of sulfonyl-piperazine benzothiazinone derivatives were performed to investigate their binding mode. nih.gov The goal was to see if the sulfonyl group could increase the number of hydrogen bonds with DprE1, potentially overcoming resistance mechanisms. nih.gov

In one such study, a library of BTZ analogs was screened against DprE1 using covalent docking. The most promising compounds, based on their docking scores, were further analyzed using molecular dynamics simulations. These simulations revealed stable binding within the enzyme's active site, with key hydrogen bonds and hydrophobic interactions contributing to their high affinity. For example, the analog PubChem-155-924-621 showed a strong binding affinity with a docking score of -15.7 kcal/mol, stabilized by three hydrogen bonds with nearby residues.

Table 3: Binding Energy of Benzothiazinone (BTZ) Analogs with DprE1

| Compound | Binding Energy (ΔGbinding kcal/mol) |

|---|---|

| PubChem-155-924-621 | -77.2 |

| PubChem-127-032-794 | -74.3 |

| PubChem-155-923-972 | -65.4 |

| PBTZ169 (Reference) | -49.8 |

Data sourced from scientific literature.

Anti-inflammatory and Analgesic Activities

The benzothiazole scaffold is a cornerstone in the development of new therapeutic agents, with many of its derivatives demonstrating significant anti-inflammatory and analgesic properties. nih.govresearchgate.net These compounds are believed to exert their effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. preprints.org Research has focused on synthesizing and evaluating novel benzothiazole derivatives that could offer improved efficacy and better safety profiles compared to existing non-steroidal anti-inflammatory drugs (NSAIDs). nih.govpreprints.org

Modulation of Inflammatory Factors (IL-6, TNF-α)

A key aspect of the anti-inflammatory action of benzothiazole derivatives involves their ability to modulate pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). These cytokines are central mediators of the inflammatory response. nih.govnih.gov

Research has shown that certain benzothiazole derivatives can significantly reduce the levels of these inflammatory markers. For instance, the compound 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine (compound B7) was found to markedly decrease the activity of both IL-6 and TNF-α in cellular assays. frontiersin.org This inhibition of crucial cytokines highlights a direct mechanism through which these compounds can control inflammation. frontiersin.org

Similarly, studies on Methylsulfonylmethane (MSM) , a compound containing the methylsulfonyl group also present in 2-(methylsulfonyl)benzothiazole, have demonstrated anti-inflammatory effects by decreasing the expression of TNF-α and IL-6. nih.gov In one study using human ventricular cardiomyocyte cells, treatment with MSM in combination with TNF-α led to a significant reduction in IL-6 production and its transcript expression compared to cells treated with TNF-α alone. nih.gov This suggests that the methylsulfonyl moiety may play a role in protecting against inflammation by downregulating key inflammatory signaling pathways. nih.gov

The ability of these compounds to interfere with the production and activity of IL-6 and TNF-α underscores their potential as therapeutic agents for inflammatory conditions. nih.govfrontiersin.org

Alleviation of Pain in Animal Models

The analgesic potential of benzothiazole derivatives has been substantiated through various in vivo studies using animal models of pain. nih.gov These models, such as the carrageenan-induced paw edema test and the hot plate test, are standard methods for evaluating the efficacy of potential pain-relieving compounds. nih.govpreprints.orgmdpi.com

In one study, a series of novel benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties were synthesized and evaluated for their analgesic effects. nih.gov Several of these compounds demonstrated significant pain alleviation. The table below details the median effective dose (ED₅₀) for the most active compounds compared to the reference drug, celecoxib.

| Compound | ED₅₀ (0.5 h) | ED₅₀ (1 h) | ED₅₀ (2 h) |

|---|---|---|---|

| Compound 17c | 96 | 102 | 89 |

| Compound 17g | 127 | 134 | 156 |

| Compound 17i | 84 | 72 | 69 |

| Celecoxib (Reference) | 156 | 72 | 70 |

The results indicate that compound 17i showed analgesic activity comparable to celecoxib, particularly at the 1 and 2-hour time points. nih.gov These findings demonstrate that specific structural modifications to the benzothiazole core can lead to potent analgesic agents. nih.gov The effectiveness of these compounds in established pain models provides a strong basis for their further development as non-narcotic analgesics. nih.govmdpi.com

Other Reported Biological Activities

Beyond their anti-inflammatory and analgesic effects, derivatives of the benzothiazole scaffold have been investigated for a wide array of other biological activities, showcasing the versatility of this heterocyclic system in medicinal chemistry. ijnrd.orgnih.gov

Antioxidant Activity

Several studies have highlighted the significant antioxidant potential of benzothiazole derivatives. derpharmachemica.comsciensage.infonih.gov These compounds act as radical scavengers, which can help protect cells from damage caused by reactive oxygen species (ROS). derpharmachemica.comnih.gov The antioxidant capacity is often evaluated using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) methods. derpharmachemica.com